An In-depth Technical Guide to 2-Propylpiperidin-4-one Hydrochloride: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2-Propylpiperidin-4-one Hydrochloride: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Propylpiperidin-4-one hydrochloride (CAS No. 1245645-90-2), a heterocyclic compound of interest in drug discovery and organic synthesis. We will delve into its chemical identity, potential synthetic routes, and its role as a versatile pharmacophore, offering insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity
2-Propylpiperidin-4-one hydrochloride is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a propyl group at the second position and a ketone at the fourth position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions.
| Identifier | Value |
| Chemical Name | 2-propylpiperidin-4-one:hydrochloride |
| CAS Number | 1245645-90-2[1][2][3][4][5] |
| Molecular Formula | C8H16ClNO[1][4] |
| Molecular Weight | 177.67 g/mol [2] |
| SMILES | O=C1CC(CCC)NCC1.[H]Cl[2] |
The presence of a chiral center at the C2 position means that this compound can exist as a racemic mixture of (R) and (S) enantiomers. The specific stereochemistry can be a critical factor in its biological activity and interaction with chiral targets like enzymes and receptors.
The Piperidin-4-one Scaffold: A Privileged Pharmacophore
The piperidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry. This means it is a structural motif that is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents.[6][7] Derivatives of piperidin-4-one have been investigated for a wide range of pharmacological activities, including:
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Anticancer[6]
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Anti-HIV[6]
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Analgesic[8]
-
Anti-inflammatory[9]
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Antiviral[7]
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Central Nervous System (CNS) activity[7]
The versatility of the piperidin-4-one scaffold stems from several key features:
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The nitrogen atom can act as a hydrogen bond acceptor or can be protonated to form a salt, influencing solubility and receptor interactions.
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The ketone at the 4-position can be a hydrogen bond acceptor or can be further functionalized.
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The piperidine ring exists in a stable chair conformation, which can be substituted at various positions to orient functional groups in specific three-dimensional arrangements for optimal target binding.
The introduction of a propyl group at the 2-position, as in 2-Propylpiperidin-4-one, provides a lipophilic substituent that can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. It also introduces steric bulk that can affect the binding affinity and selectivity for its biological target.
Synthetic Strategies for 2-Substituted Piperidin-4-ones
The synthesis of asymmetrically substituted piperidin-4-ones, particularly at the 2-position, can be challenging.[7] However, several general strategies for the synthesis of the piperidin-4-one ring can be adapted.
The Mannich Reaction: A Classical Approach
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones.[10] This one-pot, three-component condensation reaction typically involves an aldehyde, an amine (or ammonia), and a ketone with at least two alpha-hydrogens.
To synthesize a 2-substituted piperidin-4-one like the target compound, a modified Mannich approach would be necessary, potentially using a substituted ketone or aldehyde. For example, the condensation of an appropriate aldehyde, ammonia (or an ammonia equivalent like ammonium acetate), and a ketone such as 2-heptanone could theoretically yield the desired 2-propyl-substituted ring.
Conceptual Experimental Workflow: Mannich Condensation
A general procedure for a related Mannich condensation involves refluxing a mixture of the aldehyde, ammonium acetate, and ketone in ethanol.[1] After an extended period, the reaction mixture is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.[1] The crude product is then isolated and purified, often by recrystallization.
Dieckmann Condensation: An Intramolecular Approach
The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester.[10] This can be a powerful method for forming cyclic ketones. To apply this to the synthesis of 2-Propylpiperidin-4-one, one would need to prepare a suitable acyclic precursor containing both an amine and two ester functionalities.
Conceptual Experimental Protocol: Dieckmann Condensation Route
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Preparation of the Diester Precursor:
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Start with a suitable amino acid derivative, for example, one derived from glutamic acid, where the side chain can be elaborated to include the propyl group.
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Protect the amine functionality (e.g., as a carbamate).
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Perform a series of reactions to introduce the two ester groups at the appropriate positions to form a 1,6-diester suitable for cyclization into a six-membered ring.
-
-
Intramolecular Cyclization:
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Hydrolysis and Decarboxylation:
-
The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated, typically by heating with aqueous acid, to yield the piperidin-4-one ring.
-
-
Deprotection and Salt Formation:
-
Remove the protecting group from the nitrogen atom.
-
Treat the free base with hydrochloric acid to form the desired hydrochloride salt.
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The choice of synthetic route would depend on the availability of starting materials, desired scale, and the need for stereochemical control.
Potential Applications in Drug Development
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As an Intermediate for Novel Analgesics: The piperidine ring is a key component of many potent opioid analgesics, such as fentanyl and its analogues. 2-Propylpiperidin-4-one hydrochloride could serve as a starting material for the synthesis of novel analgesics with potentially different receptor binding profiles and side-effect profiles due to the 2-propyl substitution.
-
In the Development of CNS-Active Agents: The lipophilicity imparted by the propyl group may enhance the ability of molecules derived from this scaffold to cross the blood-brain barrier. This makes it an interesting building block for the development of new antipsychotics, antidepressants, or agents for neurodegenerative diseases.
-
As a Scaffold for Kinase Inhibitors: The piperidin-4-one scaffold can be elaborated to create molecules that target protein kinases, which are important targets in oncology and inflammatory diseases.
Physicochemical Properties and Analytical Characterization
Detailed experimental data for the physicochemical properties of 2-Propylpiperidin-4-one hydrochloride are not widely published. However, based on its structure, the following can be inferred:
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Solubility: As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited.
-
Physical State: It is expected to be a crystalline solid at room temperature.
For definitive characterization, the following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and provide information about the stereochemistry and conformational preferences of the piperidine ring.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ketone (C=O) and amine (N-H) functional groups.
Safety and Handling
Specific safety and handling information for 2-Propylpiperidin-4-one hydrochloride is not available. However, based on the data for the parent compound, 4-piperidone hydrochloride, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation.
Conclusion
2-Propylpiperidin-4-one hydrochloride is a valuable, albeit not extensively studied, building block for organic synthesis and medicinal chemistry. Its structure combines the privileged piperidin-4-one scaffold with a 2-propyl substituent, offering opportunities for the development of novel compounds with potentially unique pharmacological properties. While detailed synthetic protocols and biological data are sparse, the established chemistry of piperidin-4-ones provides a solid foundation for its use in the synthesis of new chemical entities for drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
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- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
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